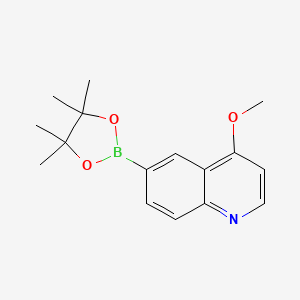
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as quinazolinones. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, and they exhibit a wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the following steps:
Formation of Tetrahydroquinazoline Core: The core structure of tetrahydroquinazoline can be synthesized through the condensation of aniline derivatives with ketones or aldehydes in the presence of reducing agents.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through N-alkylation reactions, where an appropriate alkyl halide reacts with the amine group of the tetrahydroquinazoline core.
Coupling with Aniline: The final step involves the coupling of the tetrahydroquinazoline core with aniline derivatives to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace one or more substituents on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry and Biology: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives have been explored for their ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound and its derivatives have shown promise as therapeutic agents. They have been investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: In the material science industry, this compound has been used as a precursor for the synthesis of advanced materials, including organic semiconductors and polymers for electronic devices.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives being studied.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with potential medicinal applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: A compound used in organic electronics.
Uniqueness: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline stands out due to its unique combination of structural features and biological activities
Propriétés
Formule moléculaire |
C16H19N3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C16H19N3/c1-19(2)14-9-7-12(8-10-14)16-17-11-13-5-3-4-6-15(13)18-16/h3-10,16-18H,11H2,1-2H3 |
Clé InChI |
WMYJJZUGHSSORE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]morpholine](/img/structure/B15358512.png)


![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
